molecular formula C2H2F2O B12103324 2,2-Difluorooxirane CAS No. 126716-68-5

2,2-Difluorooxirane

Katalognummer: B12103324
CAS-Nummer: 126716-68-5
Molekulargewicht: 80.03 g/mol
InChI-Schlüssel: ISBGUXAPKYJNKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluorooxirane is an organic compound with the molecular formula C₂H₂F₂O. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom and two fluorine atoms attached to the carbon atoms. This compound is of significant interest in various fields due to its unique chemical properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2-Difluorooxirane can be synthesized through several methods. One common approach involves the reaction of difluorocarbene with ethylene oxide. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of specialized reactors and catalysts to optimize yield and purity. The process may include steps such as purification and distillation to remove any impurities and obtain a high-quality product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Difluorooxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethanol, difluoroethanol, and various substituted oxiranes, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,2-Difluorooxirane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-difluorooxirane involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can affect their function. This reactivity is primarily due to the presence of the highly electronegative fluorine atoms, which enhance the electrophilic nature of the oxirane ring .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,2-Difluorooxirane is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and properties compared to other oxiranes. This makes it particularly valuable in applications requiring specific reactivity and stability .

Eigenschaften

CAS-Nummer

126716-68-5

Molekularformel

C2H2F2O

Molekulargewicht

80.03 g/mol

IUPAC-Name

2,2-difluorooxirane

InChI

InChI=1S/C2H2F2O/c3-2(4)1-5-2/h1H2

InChI-Schlüssel

ISBGUXAPKYJNKB-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.